

LCL521 dihydrochloride solubility and stock solution preparation

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Compound of Interest

Compound Name: LCL521 dihydrochloride

Cat. No.: B2884038

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Application Notes and Protocols: LCL521 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride is a potent, lysosomotropic dual inhibitor of acid ceramidase (ACDase) and lysosomal acid sphingomyelinase (ASMase). By targeting these critical enzymes in sphingolipid metabolism, LCL521 offers a valuable tool for investigating the roles of ceramide, sphingosine, and sphingosine-1-phosphate in various cellular processes, including cancer cell proliferation, apoptosis, and drug resistance.[1] These application notes provide detailed protocols for the preparation of **LCL521 dihydrochloride** stock solutions and summarize its solubility and mechanism of action.

Physicochemical Properties

LCL521 dihydrochloride is a white solid compound.[1] For long-term storage, the solid powder should be kept at -20°C for up to three years.[1]

Table 1: Physicochemical Data for **LCL521 Dihydrochloride**

Property	Value	Reference
Synonyms	LCL 521 dihydrochloride, 1,3DMG-B13 dihydrochloride	[1][2]
Molecular Formula	C ₃₁ H ₅₄ Cl ₂ N ₄ O ₇	[1]
Molecular Weight	665.69 g/mol	[1]
Appearance	Solid	[1]
Storage (Solid)	-20°C for 3 years	[1]

Solubility

LCL521 dihydrochloride exhibits good solubility in dimethyl sulfoxide (DMSO) and water. For dissolving the compound, sonication is recommended to aid dissolution.[1] It is also important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[3] For in vivo or specific in vitro applications, **LCL521 dihydrochloride** can be formulated in various vehicles.

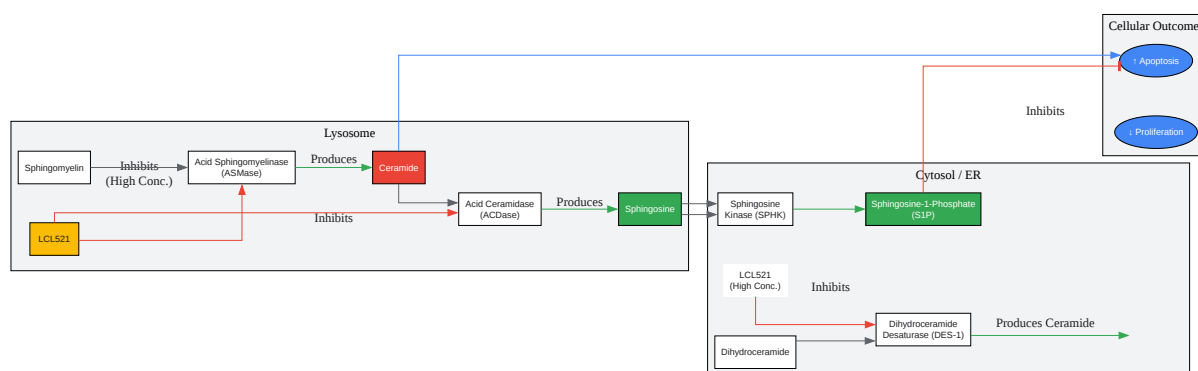
Table 2: Solubility of **LCL521 Dihydrochloride**

Solvent/Vehicle	Solubility	Notes	Reference
DMSO	80 - 100 mg/mL (120.18 - 168.70 mM)	Sonication or heating is recommended. Use anhydrous DMSO.	[1][3]
Water	20 mg/mL (30.04 mM)	Sonication is recommended.	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.3 mg/mL (4.96 mM)	Clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.22 mM)	Clear solution.	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.22 mM)	Clear solution.	[3]

Mechanism of Action

LCL521 is a prodrug designed for efficient lysosomal targeting.[4] Within the acidic environment of the lysosome, it inhibits its primary target, acid ceramidase (ACDase), which is responsible for hydrolyzing ceramide into sphingosine and a free fatty acid.[2][4] This inhibition leads to an accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[5][6] This shift in the ceramide/S1P balance is crucial, as ceramide is generally associated with pro-apoptotic and anti-proliferative signaling, while S1P promotes cell survival and proliferation.[4]

At higher concentrations (e.g., 10 μM), LCL521 can also inhibit lysosomal acid sphingomyelinase (ASMase) and dihydroceramide desaturase (DES-1), showcasing a dose-dependent complexity in its actions.[3][5][6]



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Fig 1. LCL521 inhibits ACDase, increasing ceramide and decreasing sphingosine/S1P levels.

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

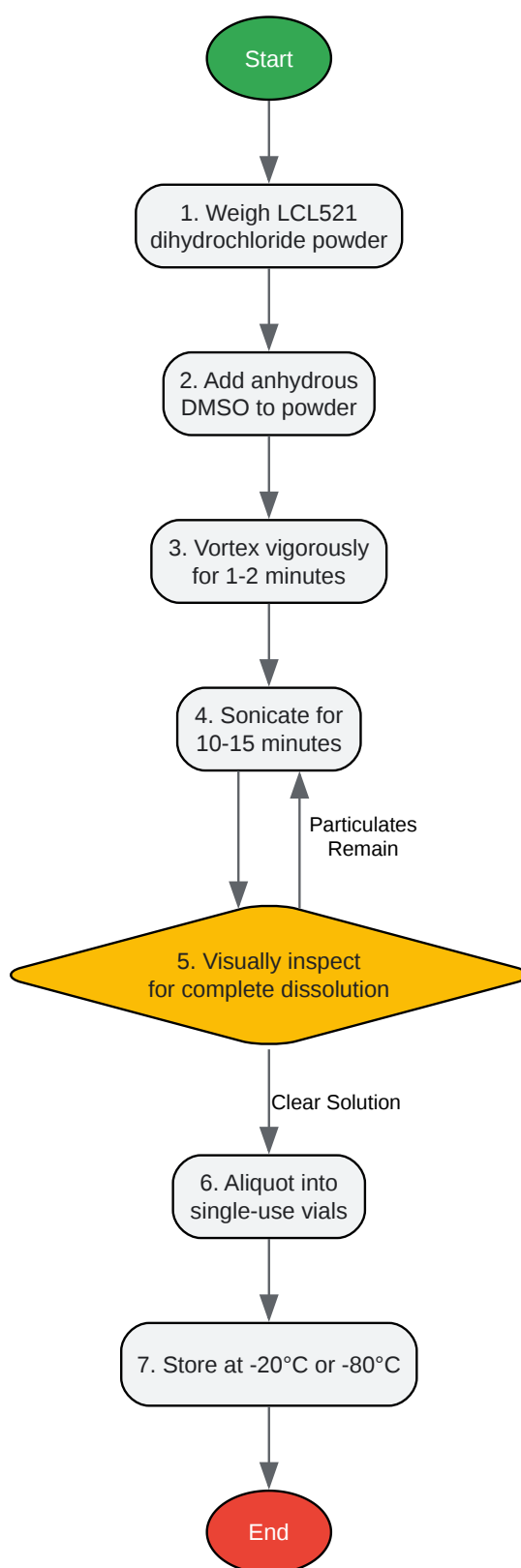
Materials:

- **LCL521 dihydrochloride** (MW: 665.69 g/mol)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator bath
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Weighing: Accurately weigh out the desired amount of **LCL521 dihydrochloride** powder. For example, to prepare 1 mL of a 100 mM solution, weigh 66.57 mg.
- Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the LCL521 powder.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication: Place the vial in a sonicator bath for 10-15 minutes to ensure complete solubilization.^[1] Visually inspect the solution to confirm that no particulates remain. If needed, gentle warming can also be applied.^[3]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.^[3]
- Storage: Store the aliquoted stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).^{[1][3]}



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Fig 2. Workflow for preparing a **LCL521 dihydrochloride** stock solution in DMSO.

Preparation of Working Solutions

For cell culture experiments, the high-concentration DMSO stock can be serially diluted with sterile cell culture medium to achieve the desired final concentration (e.g., 1 μ M to 10 μ M).[3][5] It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

For in vivo studies, a fresh working solution should be prepared daily using an appropriate vehicle, such as the saline-based formulation described in Table 2.

Example: Preparation of 1 mL of a 2.5 mg/mL working solution for in vivo use:

- Prepare a 25 mg/mL stock solution of LCL521 in DMSO.
- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL and mix completely.[3]

Safety Precautions

LCL521 dihydrochloride is for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

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